Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl-
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Overview
Description
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide is a complex organic compound known for its unique structure and properties It is characterized by the presence of an anthraquinone moiety linked to a phenylbutyramide group through an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide typically involves the following steps:
Formation of the Anthraquinone Derivative: The starting material, 9,10-dihydro-9,10-dioxoanthracene, is subjected to nitration to introduce nitro groups, followed by reduction to form the corresponding amine.
Azo Coupling Reaction: The anthraquinone amine is then diazotized using sodium nitrite in an acidic medium to form the diazonium salt. This intermediate is subsequently coupled with 3-oxo-N-phenylbutyramide under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to introduce additional functional groups.
Reduction: The azo linkage can be reduced to form the corresponding amine.
Substitution: The phenylbutyramide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a dye or staining agent due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments, dyes, and other colorants.
Mechanism of Action
The mechanism of action of 2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide involves its interaction with molecular targets such as enzymes or receptors. The azo linkage and anthraquinone moiety play crucial roles in its activity, potentially interfering with cellular processes or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 9,10-dihydro-9,10-dioxo-1-anthracenediazonium
- 9,10-dihydro-9,10-dioxo-1-anthracenesulfonic acid
- 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid
Uniqueness
2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide is unique due to its specific combination of an anthraquinone moiety with an azo linkage and a phenylbutyramide group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
64611-93-4 |
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Molecular Formula |
C24H17N3O4 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[(9,10-dioxoanthracen-1-yl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C24H17N3O4/c1-14(28)21(24(31)25-15-8-3-2-4-9-15)27-26-19-13-7-12-18-20(19)23(30)17-11-6-5-10-16(17)22(18)29/h2-13,21H,1H3,(H,25,31) |
InChI Key |
DFRWBCUUBVLBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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